molecular formula C26H18N4O7 B11102694 4,4'-oxybis[N-(3-nitrophenyl)benzamide] CAS No. 300727-16-6

4,4'-oxybis[N-(3-nitrophenyl)benzamide]

Cat. No.: B11102694
CAS No.: 300727-16-6
M. Wt: 498.4 g/mol
InChI Key: FWSHXRLWWXJJAT-UHFFFAOYSA-N
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Description

4,4’-Oxybis[N-(3-nitrophenyl)benzamide] is an organic compound with the molecular formula C26H18N4O7 This compound is characterized by the presence of two benzamide groups connected through an oxygen atom, with nitro groups attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-oxybis[N-(3-nitrophenyl)benzamide] typically involves the acylation of amines with 4,4’-oxydibenzoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxybis[N-(3-nitrophenyl)benzamide] can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under suitable conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically nitro derivatives or amines.

    Reduction: The major products are the corresponding amines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

4,4’-Oxybis[N-(3-nitrophenyl)benzamide] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-oxybis[N-(3-nitrophenyl)benzamide] involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Oxybis[N-(3-nitrophenyl)benzamide] is unique due to the presence of the oxygen bridge connecting the benzamide groups and the specific positioning of the nitro groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

300727-16-6

Molecular Formula

C26H18N4O7

Molecular Weight

498.4 g/mol

IUPAC Name

N-(3-nitrophenyl)-4-[4-[(3-nitrophenyl)carbamoyl]phenoxy]benzamide

InChI

InChI=1S/C26H18N4O7/c31-25(27-19-3-1-5-21(15-19)29(33)34)17-7-11-23(12-8-17)37-24-13-9-18(10-14-24)26(32)28-20-4-2-6-22(16-20)30(35)36/h1-16H,(H,27,31)(H,28,32)

InChI Key

FWSHXRLWWXJJAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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